
Thymidine 3',5'-diphosphate tetrasodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine 3’,5’-diphosphate tetrasodium: is a chemical compound known for its role as a selective inhibitor of staphylococcal nuclease and tudor domain containing 1 (SND1), a subunit of the MicroRNA regulatory complex RISC . This compound has significant applications in biochemical research, particularly in the study of enzyme inhibition and tumor suppression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thymidine 3’,5’-diphosphate tetrasodium can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine at the 3’ and 5’ positions using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of thymidine 3’,5’-diphosphate tetrasodium involves large-scale chemical synthesis using automated reactors. The process includes the purification of the compound through crystallization or chromatography to achieve high purity levels required for research applications .
Analyse Chemischer Reaktionen
Types of Reactions: Thymidine 3’,5’-diphosphate tetrasodium primarily undergoes substitution reactions due to the presence of phosphate groups. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis Reactions: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Major Products: The major products formed from these reactions include thymidine monophosphate and inorganic phosphate derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Thymidine 3’,5’-diphosphate tetrasodium is used as a catalyst in various biochemical reactions. Its ability to inhibit specific enzymes makes it valuable in studying enzyme kinetics and mechanisms .
Biology: In biological research, this compound is utilized to investigate the role of SND1 in MicroRNA regulation and gene expression. It is also used in cell culture studies to understand its effects on cellular processes .
Medicine: Thymidine 3’,5’-diphosphate tetrasodium has shown potential in cancer research due to its anti-tumor activity. It is used in preclinical studies to evaluate its efficacy in inhibiting tumor growth and modulating immune responses .
Industry: In the pharmaceutical industry, this compound is employed in the development of enzyme inhibitors and therapeutic agents. Its role in enzyme inhibition makes it a candidate for drug discovery and development .
Wirkmechanismus
Thymidine 3’,5’-diphosphate tetrasodium exerts its effects by selectively inhibiting staphylococcal nuclease and SND1. The inhibition of these enzymes disrupts the MicroRNA regulatory complex RISC, leading to altered gene expression and reduced tumor growth . The molecular targets include the active sites of the enzymes, where the compound binds and prevents their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Thymidine 3’,5’-disphosphate: Another inhibitor of staphylococcal nuclease and SND1, but less stable compared to the tetrasodium form.
Thymidine 5’-diphosphate: Used in similar biochemical applications but lacks the dual phosphorylation at the 3’ and 5’ positions.
Uniqueness: Thymidine 3’,5’-diphosphate tetrasodium is unique due to its dual phosphorylation, which enhances its inhibitory activity and stability. This makes it more effective in biochemical and medical research compared to its analogs .
Eigenschaften
Molekularformel |
C10H12N2Na4O11P2 |
|---|---|
Molekulargewicht |
490.12 g/mol |
IUPAC-Name |
tetrasodium;[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H16N2O11P2.4Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1 |
InChI-Schlüssel |
VDPDGAPWPLBFIC-ZKRIHRHSSA-J |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


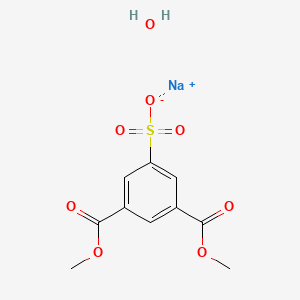
![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)
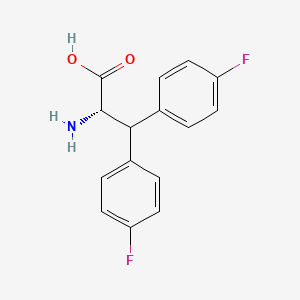
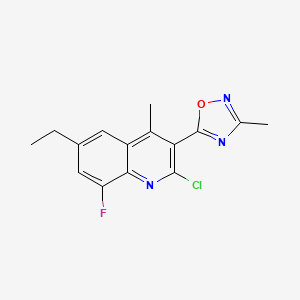
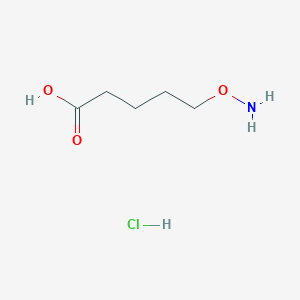
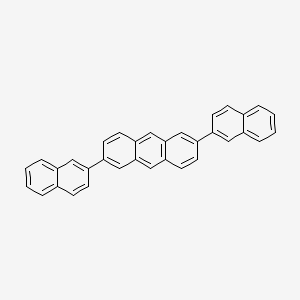

![5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13908059.png)
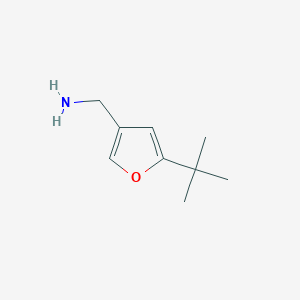
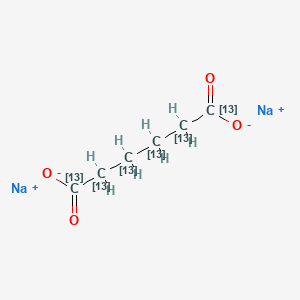
![(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)
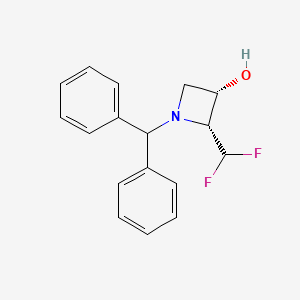
![6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13908090.png)
![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)
